2,4-Diaminopyrimidine-5-carboxamide
Overview
Description
2,4-Diaminopyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary target of 2,4-Diaminopyrimidine-5-carboxamide is the dihydrofolate reductase (DHFR) enzyme . This enzyme is crucial in the folate metabolic pathway, which leads to the synthesis of purines, pyrimidines, and other proteins . In the context of Mycobacterium tuberculosis (Mtb), the Mtb DHFR (mt-DHFR) is a significant drug target in anti-TB drug development .
Mode of Action
This compound interacts with its target, the DHFR enzyme, by binding to the glycerol (GOL) binding site of the enzyme . This binding site is considered a useful site to improve the selectivity towards human DHFR . The compound is designed to have a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site .
Biochemical Pathways
The compound affects the folate metabolic pathway by inhibiting the DHFR enzyme . This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, pyrimidines, and other proteins . By inhibiting this enzyme, the compound disrupts this pathway, leading to a decrease in the synthesis of these essential biomolecules.
Pharmacokinetics
This property is crucial for the compound’s bioavailability, allowing it to cross the cell wall of Mtb to function at the whole cell level .
Result of Action
The inhibition of the DHFR enzyme by this compound leads to a decrease in the synthesis of purines, pyrimidines, and other proteins . This disruption in the folate metabolic pathway can lead to cell death via the inhibition of DNA synthesis .
Biochemical Analysis
Biochemical Properties
2,4-Diaminopyrimidine-5-carboxamide plays a significant role in biochemical reactions. It has been found to interact with enzymes such as dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), which is an important drug target in anti-TB drug development . The nature of these interactions involves the compound’s ability to occupy the glycerol binding site of the enzyme with proper hydrophilicity for cell entry .
Cellular Effects
The effects of this compound on cells are quite profound. It has been observed to inhibit the proliferation of A549 cell lines, induce a decrease in the mitochondrial membrane potential leading to apoptosis of cancer cells, suppress the migration of tumor cells, and prolong the A549 cell cycle distribution . These effects demonstrate the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. For instance, it has been designed and synthesized as an inhibitor of mt-DHFR, affecting its function at the molecular level . This interaction involves the compound’s ability to occupy the glycerol binding site of the enzyme, thereby inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diaminopyrimidine-5-carboxamide typically involves the reaction of 2,4-diaminopyrimidine with appropriate carboxylic acid derivatives. One common method is the reaction of 2,4-diaminopyrimidine with carboxylic acid chlorides or anhydrides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives .
Scientific Research Applications
2,4-Diaminopyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dihydrofolate reductase (DHFR) inhibition.
Medicine: Explored for its potential as an anti-tubercular agent and in the development of anticancer drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks the carboxamide group but shares the core pyrimidine structure.
5-Aryl-2,4-diaminopyrimidine: Contains an aryl group at the 5-position, which can enhance its biological activity.
2,4-Diamino-5-iodopyrimidine:
Uniqueness
2,4-Diaminopyrimidine-5-carboxamide is unique due to the presence of both amino and carboxamide functional groups, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for the synthesis of more complex molecules and for exploring diverse biological activities .
Properties
IUPAC Name |
2,4-diaminopyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULZVYGZVOMUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497878 | |
Record name | 2,4-Diaminopyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-74-6 | |
Record name | 2,4-Diaminopyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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